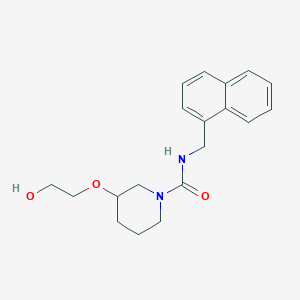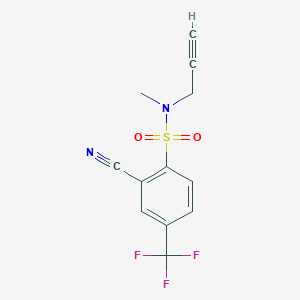![molecular formula C14H24N2O2S B7678011 [2-[(Dimethylsulfamoylamino)methyl]-3-methylbutyl]benzene](/img/structure/B7678011.png)
[2-[(Dimethylsulfamoylamino)methyl]-3-methylbutyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(Dimethylsulfamoylamino)methyl]-3-methylbutyl]benzene, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylyl cyclase) activators, which have been shown to have beneficial effects on various physiological processes.
Applications De Recherche Scientifique
[2-[(Dimethylsulfamoylamino)methyl]-3-methylbutyl]benzene has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Studies have shown that this compound can activate sGC, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of the pulmonary blood vessels.
In addition to pulmonary hypertension, this compound has also been studied for its potential therapeutic applications in other disease conditions, such as erectile dysfunction, cardiovascular diseases, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of [2-[(Dimethylsulfamoylamino)methyl]-3-methylbutyl]benzene involves the activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger molecule that mediates a variety of physiological processes, such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. The activation of sGC by this compound leads to an increase in cGMP levels, resulting in the relaxation of the smooth muscles in the blood vessels and subsequent vasodilation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the relaxation of smooth muscles in the blood vessels, the inhibition of platelet aggregation, and the modulation of neurotransmitter release. These effects are mediated by the activation of sGC and subsequent increase in cGMP levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of [2-[(Dimethylsulfamoylamino)methyl]-3-methylbutyl]benzene for lab experiments is its specificity for sGC activation. This allows for the selective modulation of cGMP levels without affecting other signaling pathways. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the research on [2-[(Dimethylsulfamoylamino)methyl]-3-methylbutyl]benzene. One area of interest is the development of more potent sGC activators that can overcome the limitations of this compound. Another area of interest is the investigation of the therapeutic potential of sGC activators in other disease conditions, such as cancer and inflammatory diseases. Additionally, the development of novel delivery systems for sGC activators may enhance their efficacy and specificity in vivo.
Méthodes De Synthèse
The synthesis of [2-[(Dimethylsulfamoylamino)methyl]-3-methylbutyl]benzene involves several steps, starting with the reaction of 3-methylbutanol with sodium hydride to form the corresponding alkoxide. This is followed by the reaction of the alkoxide with 4-chlorobenzonitrile to form the corresponding nitrile. The nitrile is then reduced to the corresponding amine using lithium aluminum hydride. Finally, the amine is reacted with dimethylsulfamoyl chloride to form this compound.
Propriétés
IUPAC Name |
[2-[(dimethylsulfamoylamino)methyl]-3-methylbutyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-12(2)14(10-13-8-6-5-7-9-13)11-15-19(17,18)16(3)4/h5-9,12,14-15H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPWUWRAAZHVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)CNS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-oxo-N-prop-2-ynyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B7677929.png)
![N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B7677941.png)
![1-(Oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7677952.png)

![6-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7677964.png)
![1-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-3-methylsulfonylpropan-1-one](/img/structure/B7677968.png)
![2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole](/img/structure/B7677971.png)
![Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7677975.png)
![1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7677981.png)
![5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole](/img/structure/B7677986.png)
![(5-Chloropyridin-2-yl)-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7677989.png)
![N-[2-[5-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7677996.png)
![N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide](/img/structure/B7678014.png)
